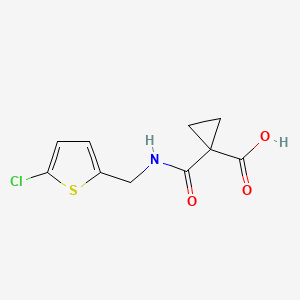
1-(((5-Chlorothiophen-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((5-Chlorothiophen-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, a thiophene ring, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((5-Chlorothiophen-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is chlorinated to introduce the chlorine atom at the 5-position. This intermediate is then reacted with a suitable cyclopropane derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(((5-Chlorothiophen-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the thiophene ring.
Applications De Recherche Scientifique
1-(((5-Chlorothiophen-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(((5-Chlorothiophen-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid
- 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
1-(((5-Chlorothiophen-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups and its potential applications. The presence of the cyclopropane ring and the thiophene ring in the same molecule provides unique chemical properties that are not found in many other compounds.
Propriétés
Formule moléculaire |
C10H10ClNO3S |
|---|---|
Poids moléculaire |
259.71 g/mol |
Nom IUPAC |
1-[(5-chlorothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO3S/c11-7-2-1-6(16-7)5-12-8(13)10(3-4-10)9(14)15/h1-2H,3-5H2,(H,12,13)(H,14,15) |
Clé InChI |
BSIVVCBDFALJFW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(=O)NCC2=CC=C(S2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)
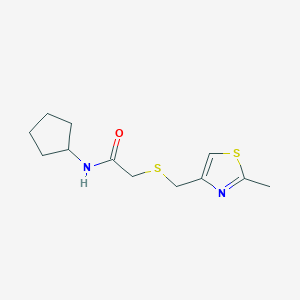
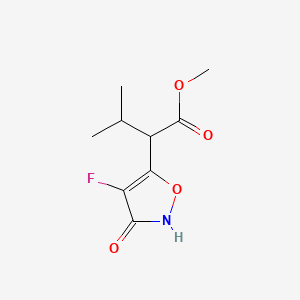
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)

![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
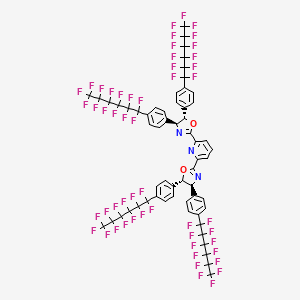
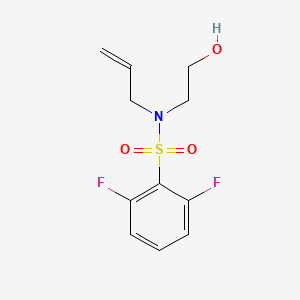
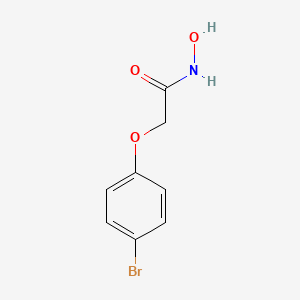

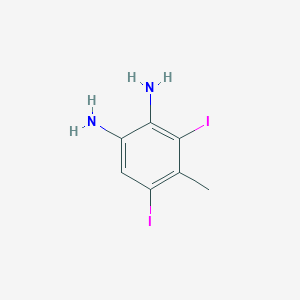
![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14906661.png)
